GUANOSINE TRIPHOSPHATE

概要

説明

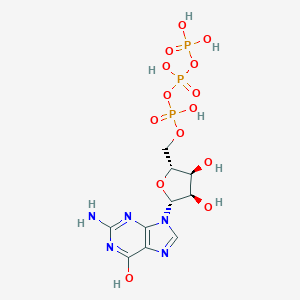

Guanosine-5’-triphosphate is a purine nucleoside triphosphate that plays a crucial role in various biological processes. It is one of the building blocks needed for the synthesis of RNA during the transcription process. Its structure is similar to that of guanosine nucleoside, with the addition of three phosphate groups attached to the ribose sugar .

準備方法

Synthetic Routes and Reaction Conditions: Guanosine-5’-triphosphate can be synthesized through the enzymatic phosphorylation of guanosine-5’-monophosphate. This process involves the use of specific enzymes that facilitate the addition of phosphate groups to the guanosine molecule . Another method involves the reaction of the morpholide of guanosine-5’-monophosphate with bis-(tributylammonium) pyrophosphate in pyridine at 27°C. This reaction yields guanosine-5’-triphosphate along with other nucleotides .

Industrial Production Methods: In industrial settings, guanosine-5’-triphosphate is often produced using ion exchange chromatography to purify the compound after its synthesis. This method ensures a high yield and purity of the final product .

化学反応の分析

Types of Reactions: Guanosine-5’-triphosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation. It can be hydrolyzed to guanosine diphosphate and inorganic phosphate by the action of GTPases .

Common Reagents and Conditions: Common reagents used in reactions involving guanosine-5’-triphosphate include enzymes like GTPases, which catalyze the hydrolysis of the compound. The conditions for these reactions typically involve physiological pH and temperature .

Major Products Formed: The major products formed from the hydrolysis of guanosine-5’-triphosphate are guanosine diphosphate and inorganic phosphate. These products play significant roles in various cellular processes .

科学的研究の応用

Cellular Signaling and GTPases

Role in Signal Transduction

GTP serves as a substrate for small GTPases, which are pivotal in cellular signaling pathways. These proteins, such as Ras and Rho, regulate processes like cell proliferation, differentiation, and apoptosis through GTP hydrolysis. The active form of these GTPases is GTP-bound, facilitating their interaction with effector proteins that propagate downstream signaling cascades .

GTP and Membrane Traffic

The Rab family of small GTPases, particularly Rab27a, is essential for vesicle trafficking in cells. Rab27a's GTP-bound form controls insulin secretion in pancreatic beta-cells by regulating pre-exocytic stages via its effectors. This highlights GTP's role in metabolic regulation and cellular communication .

Neuroprotective Properties

Neuroprotection in CNS Disorders

Guanosine, a derivative of GTP, has been shown to possess neuroprotective properties against various central nervous system (CNS) pathologies. Research indicates that guanosine can reduce neuroinflammation and oxidative stress while promoting neuronal survival in conditions such as ischemic stroke, Alzheimer’s disease, and Parkinson’s disease. The mechanisms involve activation of intracellular signaling pathways that enhance neuroprotection and regeneration .

Experimental Models

In vitro studies have demonstrated that guanosine enhances neurite outgrowth and promotes differentiation in neuronal cells. These findings suggest potential therapeutic applications for guanosine in treating neurodegenerative diseases .

Cancer Research

GTP in Tumor Metabolism

GTP plays a significant role in cancer metabolism, particularly in small cell lung cancer (SCLC). Elevated levels of GTP have been linked to chemoresistance in SCLC tumors, where it supports ribosome biogenesis necessary for protein synthesis. Inhibition of enzymes like IMPDH (inosine monophosphate dehydrogenase) leads to GTP depletion, affecting the growth of chemoresistant tumor cells .

Therapeutic Implications

The dependency of certain tumors on GTP for survival presents a potential therapeutic target. By manipulating GTP levels or targeting the pathways associated with its metabolism, researchers aim to develop novel treatments for resistant cancer forms .

Biochemical Research

Analogues of GTP

this compound analogues such as GMPPNP and GTPγS are widely used in biochemical research to stabilize protein-nucleotide complexes and investigate reaction pathways. These analogues help elucidate the mechanisms by which GTP influences protein interactions and cellular functions .

Protein Synthesis

Initiation of Translation

GTP is essential for the initiation of protein synthesis in prokaryotes. It facilitates the binding of fMet-tRNA to the ribosome during the formation of the initiation complex. Although hydrolysis of GTP occurs later in the process, its initial binding is crucial for proper translation initiation .

Summary Table: Applications of this compound

作用機序

Guanosine-5’-triphosphate exerts its effects through its role as a source of energy and as an activator of substrates in metabolic reactions. It is involved in signal transduction by binding to G-proteins, which then activate or inhibit various downstream signaling pathways . The compound also participates in the elongation stage of protein synthesis by providing energy for the binding of aminoacyl-tRNA to the ribosome .

類似化合物との比較

- Adenosine-5’-triphosphate

- Cytidine-5’-triphosphate

- Uridine-5’-triphosphate

Comparison: While guanosine-5’-triphosphate shares structural similarities with other nucleoside triphosphates like adenosine-5’-triphosphate, cytidine-5’-triphosphate, and uridine-5’-triphosphate, it is unique in its specific roles in signal transduction and protein synthesis. Unlike adenosine-5’-triphosphate, which is more universally involved in energy transfer, guanosine-5’-triphosphate has more specialized functions in cellular signaling and microtubule dynamics .

特性

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMLYUALXHKNFT-UUOKFMHZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O14P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235328 | |

| Record name | Guanosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

86-01-1, 36051-31-7, 56001-37-7 | |

| Record name | GTP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-5'-Triphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04137 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanosine 5'-(tetrahydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanosine 5'-(tetrahydrogen triphosphate), trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanosine 5'-(disodium dihydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANOSINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01WV7J708X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guanosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。